N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are key structural ingredients for the development of many agrochemical and pharmaceutical compounds, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide, also known as 4,6-bis(trifluoromethyl)-N’-[3-(trifluoromethyl)benzoyl]pyridine-2-carbohydrazide:
Agrochemical Applications
This compound is used in the development of agrochemicals due to its unique properties. The presence of trifluoromethyl groups enhances its stability and bioactivity, making it effective in pest control. It is particularly useful in the synthesis of herbicides and insecticides that protect crops from various pests and diseases .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a key intermediate in the synthesis of various drugs. Its trifluoromethyl groups contribute to improved pharmacokinetic properties, such as increased metabolic stability and bioavailability. It is used in the development of anti-inflammatory, antiviral, and anticancer agents .
Veterinary Medicine
The compound is also applied in veterinary medicine. It is used in the formulation of drugs that treat parasitic infections in animals. The trifluoromethyl groups enhance the efficacy and safety profile of these veterinary drugs, making them more effective in treating a wide range of animal diseases .
Material Science
In material science, this compound is utilized in the development of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their properties, such as thermal stability, chemical resistance, and mechanical strength. This makes it valuable in the production of high-performance materials for various industrial applications .
Catalysis
The compound is used as a ligand in catalytic processes. Its trifluoromethyl groups and pyridine moiety make it an effective catalyst in various chemical reactions, including cross-coupling reactions and hydrogenation processes. This application is crucial in the synthesis of complex organic molecules in both academic and industrial settings .
Environmental Chemistry
In environmental chemistry, this compound is employed in the development of sensors and detection systems for environmental monitoring. Its unique chemical properties allow it to interact with various pollutants, making it useful in the detection and quantification of environmental contaminants such as heavy metals and organic pollutants .
Analytical Chemistry
The compound is used in analytical chemistry for the development of analytical methods and techniques. Its stability and reactivity make it suitable for use in chromatography and spectroscopy, where it helps in the identification and quantification of various chemical substances .
Biological Research
In biological research, this compound is used as a tool for studying biological processes. Its ability to interact with biological molecules makes it useful in the investigation of enzyme mechanisms, protein-ligand interactions, and cellular pathways. This application is essential for advancing our understanding of biological systems and developing new therapeutic strategies .
These applications highlight the versatility and importance of N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide in various fields of scientific research.
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients FDA-Approved Trifluoromethyl Group Trifluoromethylpyridine: Its chemistry and applications Development of an Efficient and Cost-Effective Enzymatic Process Processes | Free Full-Text An improved preparation of 3,5-bis(trifluoromethyl) Development of an Efficient and Cost-Effective Enzymatic Process
Mechanism of Action
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
properties
IUPAC Name |
4,6-bis(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F9N3O2/c17-14(18,19)8-3-1-2-7(4-8)12(29)27-28-13(30)10-5-9(15(20,21)22)6-11(26-10)16(23,24)25/h1-6H,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVIDKAHERFIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide |
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